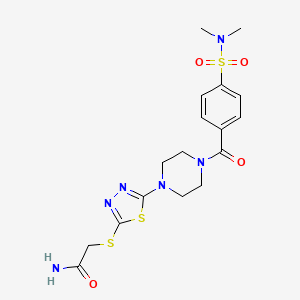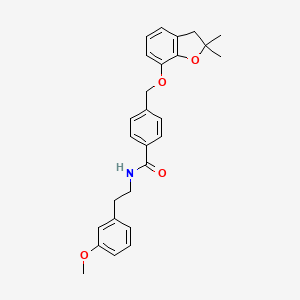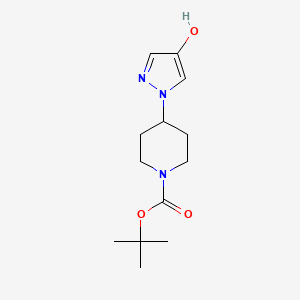
tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate” contains several functional groups. The “tert-butyl” is a common alkyl group. The “4-hydroxy-1H-pyrazol-1-yl” suggests a pyrazole ring, which is a type of aromatic heterocycle, with a hydroxy group attached. The “piperidine-1-carboxylate” indicates a piperidine ring, which is a type of non-aromatic heterocycle, with a carboxylate ester group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, along with the ester group. The hydroxy group on the pyrazole ring could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The pyrazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy and ester groups would likely make the compound somewhat polar and capable of participating in hydrogen bonding. This could affect properties like solubility and melting/boiling points .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a critical intermediate in synthesizing biologically active compounds, such as crizotinib. This compound demonstrates its value in the realm of medicinal chemistry and drug development, with a specific focus on cancer therapeutics (Kong et al., 2016).
Structural and Synthesis Characteristics
- The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine forms tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting the compound's potential for synthesizing pyrazole derivatives, which are significant in pharmaceutical chemistry (Richter et al., 2009).
Inhibitors Synthesis
- The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors incorporates tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate. This research underlines the compound's role in synthesizing enzyme inhibitors with potential pharmaceutical applications (Huard et al., 2012).
Anticancer Drug Synthesis
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, related to tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate for small molecule anticancer drugs, illustrating its significance in the field of oncology and drug development (Zhang et al., 2018).
Ligand Synthesis for Sensor Applications
- Hydroxypyrazole-based ligands like tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, structurally related to tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate, are reported to function as ratiometric fluorescent sensors for Zn(II), highlighting their potential in chemical sensing and analytical applications (Formica et al., 2018).
Propriétés
IUPAC Name |
tert-butyl 4-(4-hydroxypyrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)16-9-11(17)8-14-16/h8-10,17H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCKAKSZHBNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

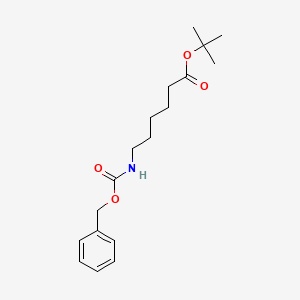
![(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide](/img/structure/B2452906.png)
![[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride](/img/structure/B2452907.png)
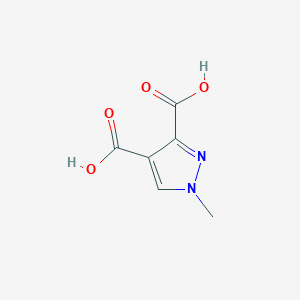
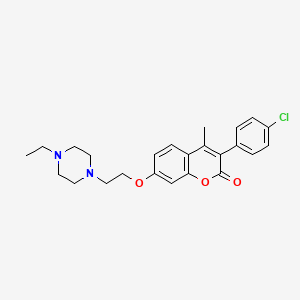
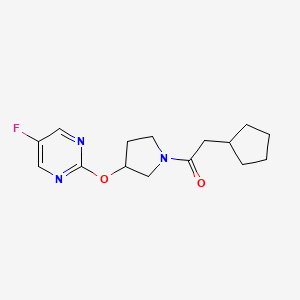
![N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2452914.png)


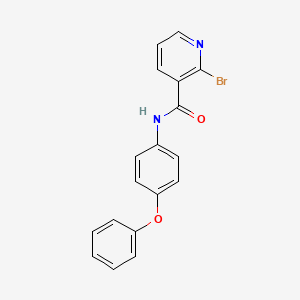
![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)
